![molecular formula C21H24N2O3S B2719162 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(tert-butyl)acetamide CAS No. 878061-02-0](/img/structure/B2719162.png)
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(tert-butyl)acetamide
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Overview
Description
The compound “2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(tert-butyl)acetamide” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole group is a benzylsulfonyl group and a tert-butyl acetamide group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of an appropriate indole derivative with a benzylsulfonyl chloride to introduce the benzylsulfonyl group. The tert-butyl acetamide group could potentially be introduced through a reaction with tert-butyl acetate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole group is aromatic and planar, while the benzylsulfonyl and tert-butyl groups would add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and amide groups, both of which are polar and may participate in various chemical reactions. The tert-butyl group is generally considered to be non-reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid under normal conditions. The presence of polar groups like sulfonyl and amide might make it somewhat soluble in polar solvents .Scientific Research Applications
Synthesis and Reactivity
A study by Alonso et al. (2008) demonstrated the use of tert-butyl α-(BTFPsulfonyl)acetate and Weinreb α-(BTFPsulfonyl)acetamide in the Julia–Kocienski olefination of aldehydes. This process afforded α,β-unsaturated esters and Weinreb amides with high E stereoselectivities, showcasing the utility of sulfone functionality in complex organic synthesis (Alonso, Fuensanta, Gómez-Bengoa, & Nájera, 2008).
Antimicrobial Activity
Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nitrogen-based nucleophiles, leading to compounds with good antimicrobial activity. This highlights the potential of sulfonylacetamide derivatives in the development of new antimicrobial agents (Fahim & Ismael, 2019).
Antimalarial and COVID-19 Applications
In another study by Fahim and Ismael (2021), N-(phenylsulfonyl)acetamide derivatives were investigated for their antimalarial activity and potential utility against COVID-19. The compounds exhibited promising IC50 values against malaria and were analyzed for their ADMET properties, suggesting the therapeutic potential of sulfonylacetamide derivatives in infectious disease treatment (Fahim & Ismael, 2021).
Chemical Transformations and Building Blocks
Research by Guinchard, Vallée, and Denis (2005) demonstrated that tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can act as N-(Boc) nitrone equivalents, allowing for easy preparation from aldehydes and enabling a range of chemical transformations. This work underscores the versatility of sulfonyl and acetamide groups as functional units in organic synthesis, providing valuable building blocks for further chemical manipulations (Guinchard, Vallée, & Denis, 2005).
Novel Synthesis Approaches
Zhang et al. (2016) developed a tert-butyl hydroperoxide mediated cycloaddition for synthesizing 3-arylsulfonylquinoline derivatives, showcasing an innovative method for constructing complex structures involving sulfonyl groups without the need for metal catalysts. This method represents a novel approach in the synthesis of pharmacologically relevant quinoline derivatives (Zhang et al., 2016).
Mechanism of Action
Target of action
They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-tert-butylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-21(2,3)22-20(24)14-23-13-19(17-11-7-8-12-18(17)23)27(25,26)15-16-9-5-4-6-10-16/h4-13H,14-15H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSJYMKUCHVXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(tert-butyl)acetamide |
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